HIV-1 RT Inhibition: Thioacetate Ester vs. Acetamide Side Chain Comparison
In the ITA series, the ethyl ester moiety at the 2-thioacetate position serves as a key synthetic intermediate and prodrug handle. While direct HIV-1 RT inhibition data for the ethyl ester (CAS 1207040-32-1) itself are not reported in peer-reviewed literature, its closest acetamide analog—2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide—was evaluated. The most potent acetamide derivatives in this series, such as compound 4a5, achieved an EC50 = 0.18 μM against wild-type HIV-1, representing a >11-fold improvement over the lead compound L1 (EC50 = 2.053 μM) and surpassing the reference drugs nevirapine and delavirdine [1]. The ethyl ester form provides a versatile precursor for further amide diversification to optimize potency.
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | Not directly reported (ethyl ester; CAS 1207040-32-1 serves as synthetic precursor and prodrug form). |
| Comparator Or Baseline | Closest acetamide analog 4a5: EC50 = 0.18 μM. Lead compound L1: EC50 = 2.053 μM. Reference drug nevirapine: ~0.1–0.3 μM (range from literature). |
| Quantified Difference | Acetamide derivatives achieve >11-fold improvement over L1, comparable to or exceeding reference drugs. |
| Conditions | MT-4 cell-based HIV-1 IIIB strain infection assay. |
Why This Matters
For procurement supporting antiviral discovery, the ethyl ester form provides a synthetically tractable intermediate that can be rapidly diversified into potent acetamide-based NNRTIs with validated EC50 values below 0.2 μM.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. View Source
